N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide

Physicochemical property profiling Lipophilicity optimization Lead compound selection

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide (CAS 89782-63-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, featuring a benzenesulfonamido substituent at the 5-position and an acetamido group at the 2-position. With a molecular formula of C₁₀H₁₀N₄O₃S₂, a molecular weight of 298.34 g/mol, a calculated XLogP3 of 0.7, and a topological polar surface area of 138 Ų, this compound occupies a distinct physicochemical space between the more polar carbonic anhydrase inhibitors acetazolamide (XLogP3 -0.3; TPSA 152 Ų) and benzolamide (XLogP3 -0.1; TPSA 155 Ų).

Molecular Formula C10H10N4O3S2
Molecular Weight 298.3 g/mol
CAS No. 89782-63-8
Cat. No. B12924522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
CAS89782-63-8
Molecular FormulaC10H10N4O3S2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H10N4O3S2/c1-7(15)11-9-12-13-10(18-9)14-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)(H,11,12,15)
InChIKeyUZKOAVVYRATEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide (CAS 89782-63-8): Core Properties for Scientific Procurement


N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide (CAS 89782-63-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, featuring a benzenesulfonamido substituent at the 5-position and an acetamido group at the 2-position [1]. With a molecular formula of C₁₀H₁₀N₄O₃S₂, a molecular weight of 298.34 g/mol, a calculated XLogP3 of 0.7, and a topological polar surface area of 138 Ų, this compound occupies a distinct physicochemical space between the more polar carbonic anhydrase inhibitors acetazolamide (XLogP3 -0.3; TPSA 152 Ų) and benzolamide (XLogP3 -0.1; TPSA 155 Ų) [1][2][3]. This scaffold is recognized in the patent literature as a versatile intermediate for generating libraries of PPAR agonists and carbonic anhydrase inhibitors, making it a strategic procurement choice for medicinal chemistry programs requiring balanced lipophilicity and hydrogen-bonding capacity [4].

Why N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide Cannot Be Interchanged with Other 1,3,4-Thiadiazole Sulfonamides


Although the 1,3,4-thiadiazole sulfonamide class contains numerous biologically active compounds—including the marketed drugs acetazolamide, methazolamide, and benzolamide—simple substitution of one analog for another is scientifically invalid due to profound differences in the 2-position substituent (acetamido vs. sulfamoyl) and the resulting impact on lipophilicity, hydrogen-bonding capacity, and target engagement [1]. For example, acetazolamide (2-sulfamoyl) and benzolamide (2-sulfonamide) exhibit XLogP3 values of -0.3 and -0.1, respectively, whereas N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide has an XLogP3 of 0.7, indicating a >10-fold increase in calculated octanol-water partition coefficient that can dramatically alter membrane permeability, tissue distribution, and off-target binding profiles [2][3]. Furthermore, the acetamido group provides only two hydrogen-bond donors (vs. three for the sulfamoyl group), altering the compound's interaction fingerprint with metalloenzyme active sites such as carbonic anhydrase [1][4]. These physicochemical divergences mean that generic substitution without explicit comparative biological data risks compromising potency, selectivity, and pharmacokinetic behavior in downstream assays.

Quantitative Differentiation Evidence for N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide Relative to Closest Analogs


Superior Calculated Lipophilicity (XLogP3) Versus Acetazolamide and Benzolamide

The target compound possesses a calculated XLogP3 value of 0.7, which is 1.0 log unit higher than acetazolamide (XLogP3 -0.3) and 0.8 log units higher than benzolamide (XLogP3 -0.1), as computed using the standard PubChem XLogP3 algorithm. This corresponds to a approximately 10-fold and 6-fold increase in the predicted octanol-water partition coefficient, respectively [1][2][3]. The enhanced lipophilicity arises from the replacement of the polar sulfamoyl/sulfonamide group at the 2-position with a less polar acetamido functionality.

Physicochemical property profiling Lipophilicity optimization Lead compound selection

Reduced Topological Polar Surface Area (TPSA) Relative to Acetazolamide and Benzolamide

The target compound's topological polar surface area (TPSA) is 138 Ų, which is 14 Ų lower than acetazolamide (152 Ų) and 17 Ų lower than benzolamide (155 Ų) [1][2][3]. The reduction stems from the substitution of the sulfamoyl (-SO₂NH₂) group at the 2-position, which contributes approximately 62 Ų, with the acetamido (-NHCOCH₃) group, which contributes approximately 48 Ų.

Drug-like property optimization Membrane permeability prediction ADME profiling

Reduced Hydrogen-Bond Donor Count Versus Acetazolamide and Benzolamide

The target compound possesses 2 hydrogen-bond donor (HBD) atoms, compared to 3 HBD atoms in acetazolamide and 3 HBD atoms in benzolamide [1][2][3]. The difference arises because the acetamido group contains only one N-H donor, whereas the sulfamoyl (-SO₂NH₂) and primary sulfonamide (-SO₂NH₂) groups each contain two N-H donors.

Hydrogen-bonding capacity Target engagement optimization Selectivity engineering

Documented Utility as a Versatile Synthetic Intermediate in Patent Literature

The benzenesulfonamido-1,3,4-thiadiazole core, with an acetamido group at the 2-position, is explicitly disclosed as a key intermediate in patent US20080242657A1 for generating libraries of cyclic N-[1,3,4]-thiadiazol-2-yl-benzene sulfonamides with PPARδ and PPARγ agonist activity [1]. While the patent does not provide isolated biological data for the exact compound CAS 89782-63-8, its inclusion as a building block in this intellectual property underscores its established synthetic tractability and relevance to a therapeutically validated target class, distinguishing it from other 1,3,4-thiadiazole derivatives not similarly protected or utilized.

Medicinal chemistry Scaffold diversification PPAR agonist development

High-Impact Application Scenarios for N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring CNS-Penetrant Carbonic Anhydrase Modulators

The compound's XLogP3 of 0.7 and TPSA of 138 Ų position it below the established CNS drug-likeness threshold (TPSA <140 Ų), in contrast to acetazolamide (TPSA 152 Ų) and benzolamide (TPSA 155 Ų) [1][2][3]. This makes it a strategically superior starting scaffold for designing brain-penetrant carbonic anhydrase inhibitors targeting neurological indications such as epilepsy, migraine, or neurodegenerative diseases, where classical sulfonamide drugs are limited by poor CNS distribution.

Lead Optimization Campaigns Targeting PPARδ/PPARγ for Metabolic Disorders

As explicitly disclosed in patent US20080242657A1, the 2-acetamido-5-benzenesulfonamido-1,3,4-thiadiazole scaffold serves as a privileged intermediate for synthesizing PPAR agonists [4]. Procurement of this compound enables rapid diversification at both the acetamido nitrogen and the benzenesulfonamido phenyl ring, facilitating structure-activity relationship (SAR) studies for insulin resistance, fatty acid metabolism disorders, and demyelinating diseases.

Selectivity-Profiling Studies Against Carbonic Anhydrase Isoform Panels

With only 2 hydrogen-bond donors versus 3 for acetazolamide and benzolamide, this compound presents an altered hydrogen-bonding pharmacophore that may differentially engage the zinc-bound water/hydroxide network in carbonic anhydrase active sites [1][2][3][4]. Researchers can exploit this difference to screen for isoform-selective inhibition profiles (e.g., CA II vs. CA IX vs. CA XII), potentially identifying tool compounds with reduced off-target diuretic effects compared to pan-inhibitors like acetazolamide.

Synthetic Methodology Development for 2,5-Disubstituted 1,3,4-Thiadiazoles

The compound's balanced reactivity—featuring an acetamido group amenable to hydrolysis or further acylation, and a benzenesulfonamido group stable under diverse reaction conditions—makes it an ideal model substrate for developing novel synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles [1]. Its commercial availability at >97% purity from multiple vendors supports its use as a characterization standard in method development.

Quote Request

Request a Quote for N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.